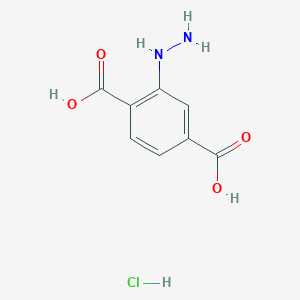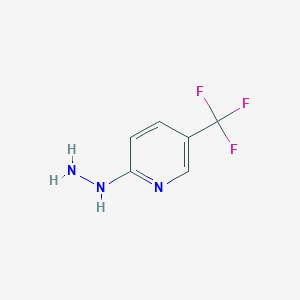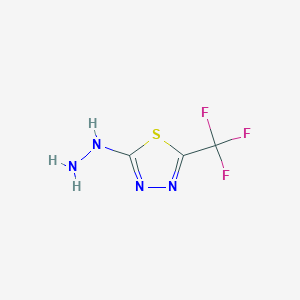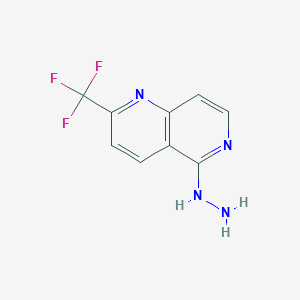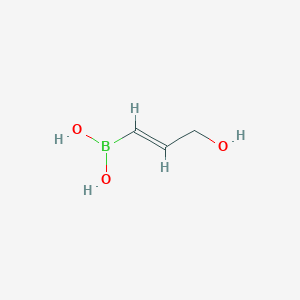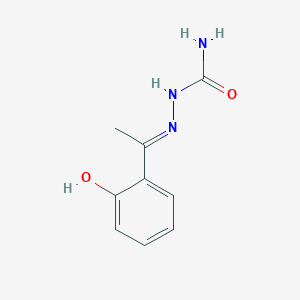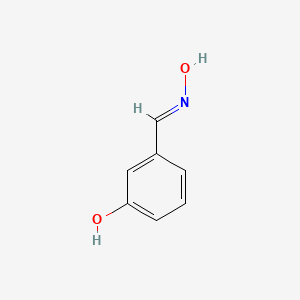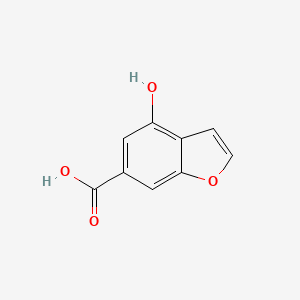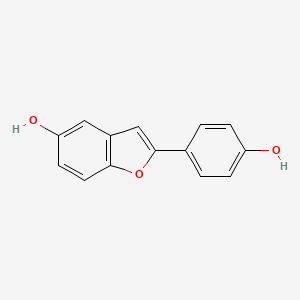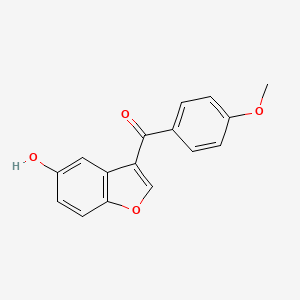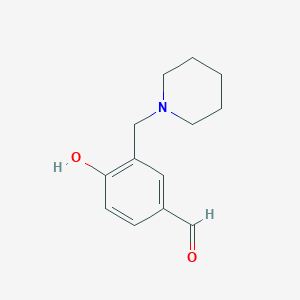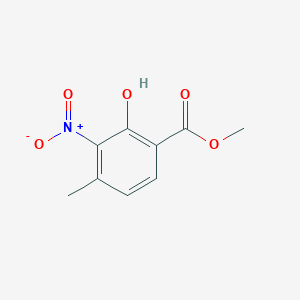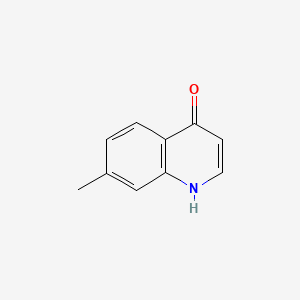![molecular formula C8H8BrNO B3021573 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide CAS No. 158331-19-2](/img/structure/B3021573.png)
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
描述
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound with the molecular formula C8H8BrNO It is a derivative of cyclopenta[b]pyridine, featuring a bromine atom at the 3-position and an oxide group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide typically involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine followed by oxidation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 3-position.
For the oxidation step, various oxidizing agents can be employed, including hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). The reaction conditions typically involve stirring the brominated intermediate with the oxidizing agent at a controlled temperature to achieve the desired 1-oxide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other functional groups.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or organometallic reagents can be employed under appropriate conditions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides or ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide involves its interaction with specific molecular targets. The bromine atom and oxide group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the bromine and oxide groups, making it less reactive in certain chemical reactions.
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the oxide group, which can influence its chemical behavior and applications.
Uniqueness
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is unique due to the presence of both the bromine atom and the oxide group. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives. Additionally, the compound’s structural features make it a valuable scaffold for designing new molecules with specific biological activities.
属性
IUPAC Name |
3-bromo-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-6-2-1-3-8(6)10(11)5-7/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKAUGQPDSZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=CC(=C2)Br)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467724 | |
| Record name | 3-Bromo-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158331-19-2 | |
| Record name | 3-Bromo-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
